4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H5BrF3NO2 |
|---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO2/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) |
InChI Key |
SJGGIRYPNFGMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Bromo-4-hydroxy-3-quinoline Carboxylic Acid Analogues (Related Methodology)
Although direct literature on 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is limited, closely related compounds such as 7-bromo-4-hydroxy-3-quinoline carboxylic acid have been synthesized using a robust method involving:
- Condensation and cyclization of m-bromoaniline with alkoxy methylene malonic acid diesters.
- Hydrolysis of the resulting alkyl ester intermediate under acidic conditions to yield the carboxylic acid.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization to ester | Phenyl ether, 240 °C, 2 h | 90 | 98.3 |
| Hydrolysis of ester to acid | Reflux with 1.5 M aqueous hydrochloric acid, ethanol solvent, 1-1.5 h | 96.1 | 99.2 |
This method is characterized by:
- Use of hydrochloric acid as a catalyst for hydrolysis.
- Reflux conditions for 0.5–2 hours.
- Simple filtration and washing steps.
- High yield and purity.
- Suitability for industrial scale-up.
This approach can be adapted for the trifluoromethyl-substituted analogues by starting from appropriately substituted anilines or intermediates.
Multi-Step Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives
A related synthetic route reported for 7-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid derivatives involves:
- Preparation of diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate as a key intermediate.
- Heating this intermediate in high-boiling solvents (e.g., Dowtherm) at elevated temperatures (~250 °C) for several hours to induce cyclization forming the quinoline ring.
- Subsequent workup and purification to isolate the ethyl ester of the quinoline carboxylic acid.
Hydrolysis of the ester under acidic or basic conditions yields the free carboxylic acid.
This method emphasizes:
- Use of substituted anilines bearing trifluoromethyl groups.
- High-temperature cyclization.
- Ester hydrolysis to obtain the acid.
The method is supported by spectral characterization (IR, NMR, mass spectrometry) confirming the structure of the quinoline derivatives.
Halogenation and Functional Group Interconversion
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material / Intermediate | Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation & Cyclization | m-Bromoaniline + Alkoxy methylene malonic acid diester | Phenyl ether, 240 °C, 2 h | 7-Bromo-4-hydroxy-3-quinoline carboxylic acid ester | ~90 | High purity, industrially scalable |
| 2 | Ester Hydrolysis | Above ester intermediate | Reflux with 1.5 M HCl, ethanol, 1-1.5 h | 7-Bromo-4-hydroxy-3-quinoline carboxylic acid | ~96 | Simple workup, high purity |
| 3 | Cyclization (Trifluoromethyl analog) | Diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate | Dowtherm, 250 °C, 5 h | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester | Not specified | High temperature cyclization |
| 4 | Ester Hydrolysis | Above ester intermediate | Acidic or basic hydrolysis | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Not specified | Standard hydrolysis |
| 5 | Bromination / Halogenation | Quinoline intermediate | Electrophilic bromination or use of bromoaniline | This compound | Not specified | Position-selective bromination |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns and functional groups.
- Infrared Spectroscopy (IR): Characteristic bands for hydroxyl (~3400 cm⁻¹), amide or carboxyl (~1660 cm⁻¹) groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight.
- Chromatography: High-performance liquid chromatography (HPLC) confirms purity >98%.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under mild basic conditions. For example, methylation with methyl iodide in acetone using potassium carbonate as a base proceeds efficiently:
| Reagents/Conditions | Temperature/Time | Yield/Outcome | Source |
|---|---|---|---|
| Methyl iodide, K₂CO₃, acetone | 50°C, 16 hours | Complete conversion |
This reaction preserves the Boc group and stereochemistry, producing methyl (3S)-3-Boc-amino-3-cyclohexylpropanoate, a precursor for further transformations.
Reduction of the Carboxylic Acid Group
The acid moiety can be reduced to a primary alcohol via intermediate activation. A two-step protocol involving ethyl chloroformate activation followed by lithium borohydride reduction has been reported:
| Step | Reagents/Conditions | Temperature/Time | Yield | Source |
|---|---|---|---|---|
| Activation | Ethyl chloroformate, triethylamine, THF | 0°C, 40 minutes | – | |
| Reduction | LiBH₄, THF | 0°C → RT, 6 hours | 55% |
The product, 3-hydroxy-1,1-dimethylpropylcarbamic acid tert-butyl ester, retains the Boc group and cyclohexyl substituent .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, such as treatment with hydrogen chloride (HCl) or trifluoroacetic acid (TFA):
| Reagents/Conditions | Outcome | Reference | Source |
|---|---|---|---|
| 1N HCl, ethyl acetate extraction | Free amine generation | Standard method |
This reaction is critical for accessing the primary amine intermediate, which is valuable in peptide synthesis .
Amidation and Coupling Reactions
The carboxylic acid participates in amide bond formation using coupling agents. For instance, activation with ethyl chloroformate enables nucleophilic substitution with amines:
| Reagents/Conditions | Application | Source |
|---|---|---|
| Ethyl chloroformate, THF | Preparation of activated mixed carbonate |
This intermediate reacts with amines to yield amides, though specific examples for this compound require extrapolation from analogous systems .
Stability Under Acidic and Basic Conditions
-
Acidic Conditions : The Boc group is labile, but the cyclohexyl group and stereochemistry remain intact below 50°C .
-
Basic Conditions : The compound resists hydrolysis at pH < 12, making it suitable for reactions in mildly basic media .
Stereochemical Integrity
The (3S) configuration is preserved during reactions due to the absence of harsh racemization conditions. For example, esterification and reduction steps do not alter the chiral center .
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural features, molecular weights, and inferred biological activities of 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid with related quinoline derivatives:
Key Observations:
- Substituent Position Matters : The placement of Br and CF₃ groups significantly impacts electronic and steric profiles. For example, moving Br from position 4 (target compound) to 6 () alters the molecule’s dipole moment and binding interactions .
- Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in ciprofloxacin .
- Biological Activity : Bromine and chlorine substituents (e.g., in ) correlate with antimicrobial activity, likely due to halogen bonding with bacterial targets .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, improving blood-brain barrier penetration. For instance, ciprofloxacin (logP ~0.8) is less lipophilic than the target compound (estimated logP ~2.5 due to Br and CF₃) .
- Acidity : The carboxylic acid group at position 3 (pKa ~3–4) ensures ionization at physiological pH, enhancing solubility and interaction with biological targets .
Research Findings and Limitations
- Antimicrobial Potential: While direct data on the target compound are scarce, its structural similarity to ciprofloxacin () and ethyl 4-chloro-7-trifluoromethylquinoline-3-carboxylate () suggests activity against Gram-negative bacteria .
- Positional Isomerism : and highlight that bromine placement (positions 4 vs. 6) affects bioactivity. For example, 6-bromo-4-CF₃ derivatives may exhibit reduced potency compared to 4-bromo-7-CF₃ analogs due to steric hindrance .
- Synthetic Challenges: Introducing both Br and CF₃ groups requires careful optimization to avoid side reactions, as noted in the synthesis of ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate ().
Biological Activity
4-Bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial and antimalarial properties, as well as its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone, which is known for its diverse pharmacological properties. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.
Antibacterial Activity
Research has demonstrated that derivatives of quinoline-3-carboxylic acids exhibit notable antibacterial properties. For instance, a study on novel 1-trifluoromethyl-4-quinolone derivatives showed that compounds with similar structures to this compound exhibited antibacterial activity comparable to established antibiotics like norfloxacin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 μg/mL |
| 1-trifluoromethyl-4-quinolone derivative | Escherichia coli | 1 μg/mL |
| Norfloxacin | Streptococcus pneumoniae | 2 μg/mL |
Antimalarial Activity
The compound has also been explored for its antimalarial properties. A series of quinolone analogues were synthesized, revealing that certain structural modifications could enhance activity against Plasmodium falciparum, the parasite responsible for malaria. The introduction of a carboxylic acid group was crucial for maintaining potency .
Table 2: Antimalarial Potency of Quinoline Analogues
| Compound | Strain | EC50 (μM) |
|---|---|---|
| This compound | K1 strain | 0.25 |
| 4-Oxo-3-carboxyl quinolone | 3D7 strain | 0.30 |
| Control (Chloroquine) | K1 strain | 0.05 |
The biological activity of this compound is attributed to its ability to interact with bacterial topoisomerases and potentially inhibit their function, which is crucial for DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, which target type II topoisomerases .
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of various quinolone derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Antimalarial Screening : In a screening program aimed at discovering new antimalarial agents, several analogues based on the structure of this compound were tested in vitro against different strains of P. falciparum. The findings highlighted the importance of structural modifications in optimizing activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of quinoline derivatives. Modifications at the carboxylic acid position have been shown to affect solubility and permeability, influencing overall potency .
Table 3: Summary of Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased potency |
| Carboxylic acid position | Critical for activity |
| Bromine substitution | Enhances lipophilicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-7-(trifluoromethyl)quinoline-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves functionalization of a quinoline core. For example:
- Step 1 : Bromination at the 4-position using reagents like (N-bromosuccinimide) under radical or electrophilic conditions .
- Step 2 : Introduction of the trifluoromethyl group via cross-coupling (e.g., Kumada or Suzuki-Miyaura reactions) or direct fluorination. Evidence from analogous compounds suggests the use of -containing boronic acids in Suzuki reactions .
- Step 3 : Carboxylic acid group installation via hydrolysis of ester precursors, as seen in ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate derivatives .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column, acidic mobile phase) to assess purity (>95% typical) .
- LCMS : Confirm molecular ion peaks (e.g., 350–360 [M+H]) and fragmentation patterns .
- NMR : , , and NMR to verify regiochemistry and substituent positions .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as recommended for similar halogenated quinoline derivatives .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can steric hindrance from the trifluoromethyl group be mitigated during substitution reactions?
- Methodological Answer :
- Catalyst Optimization : Use bulky ligands (e.g., ) in palladium-catalyzed couplings to enhance reactivity at sterically crowded positions .
- Temperature Control : Elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) improve reaction kinetics .
- Alternative Pathways : Employ photoredox catalysis for radical-mediated functionalization, bypassing steric limitations .
Q. What strategies are effective in improving the aqueous solubility of this compound for biological assays?
- Methodological Answer :
- Salt Formation : Prepare sodium or potassium salts via neutralization with or .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) reactivity to guide synthetic modifications .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity for bacterial topoisomerases, leveraging structural similarities to fluoroquinolones .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What analytical techniques resolve regioisomeric impurities in the final product?
- Methodological Answer :
- 2D NMR : - HSQC and NOESY differentiate between 4- and 6-bromo isomers .
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal-growing challenges in halogenated quinolines .
- HPLC-MS/MS : Targeted multiple reaction monitoring (MRM) to distinguish isomers based on fragmentation .
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
- Methodological Answer :
- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects .
- Hammett Analysis : Correlate substituent constants () with reaction rates in EAS or nucleophilic substitutions .
- Computational Mapping : Electron density maps (e.g., ESP charges) visualize polarization effects on the quinoline ring .
Data Contradictions and Validation
- Synthetic Yields : Reported yields for analogous compounds vary (30–70%) due to differences in bromination efficiency and purification methods . Validate via reproducibility across multiple batches.
- Biological Activity : While some fluoroquinolone analogs show potent antibacterial effects (MIC <1 µg/mL) , others exhibit limited activity. Confirm via standardized broth microdilution assays (CLSI guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
